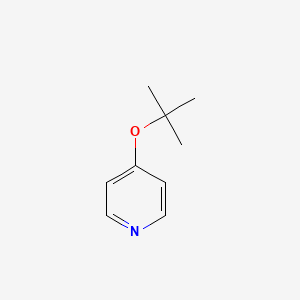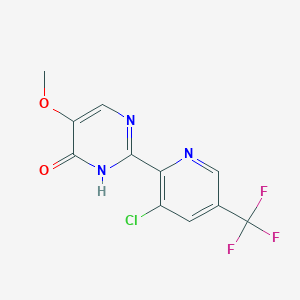![molecular formula C15H14N6O4 B2507519 N-(2-(4-(3-メチル-1,2,4-オキサジアゾール-5-イル)-1H-1,2,3-トリアゾール-1-イル)エチル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド CAS No. 2034508-75-1](/img/structure/B2507519.png)
N-(2-(4-(3-メチル-1,2,4-オキサジアゾール-5-イル)-1H-1,2,3-トリアゾール-1-イル)エチル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is an intriguing compound with a unique structure combining multiple heterocyclic moieties
科学的研究の応用
Chemistry: : Used as a building block in organic synthesis, potentially in the creation of novel polymers or other advanced materials.
Biology: : May act as a bioactive molecule in biochemical assays, possibly serving as a probe for studying biological processes.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: : Possible applications in the development of new agrochemicals, pharmaceuticals, or advanced materials.
作用機序
Target of Action
1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been utilized for the development of energetic materials .
Mode of Action
They are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
1,2,4-oxadiazoles have been found to have a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .
Pharmacokinetics
The absorption range from 168803 to 179646 cm −1 corresponds to carbonyl stretch of ester and carboxylic acid .
Result of Action
Some 1,2,4-oxadiazole derivatives have been recognized as promising anticancer agents .
Action Environment
The thermal stabilities of some 1,2,4-oxadiazole derivatives have been determined by thermogravimetric analysis (tg) and differential scanning calorimetry (dsc), indicating that these compounds have moderate thermal stabilities .
準備方法
Synthetic Routes and Reaction Conditions
To synthesize this compound, the following steps might be involved:
Formation of the 1,2,4-oxadiazole Ring: : This step can be achieved through the cyclization of a diacylhydrazine precursor. Typical reagents include phosphorus oxychloride or other cyclodehydrating agents.
Preparation of the 1H-1,2,3-triazole Ring: : This can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry." Using an azide and an alkyne under Cu(I) catalysis forms the triazole ring.
Attachment of the Benzo[d][1,3]dioxole Moiety: : The dioxole ring is often introduced through condensation reactions involving catechol derivatives and appropriate carboxylic acid derivatives.
Final Coupling to Form the Desired Compound: : The various fragments are coupled using amide bond formation reactions, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide would likely involve scaling up the laboratory synthetic route. Optimization of reaction conditions, including solvent choice, temperature control, and reaction time, would be essential for high-yield production. Continuous flow synthesis methods might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at various points, particularly at the oxadiazole and triazole rings.
Reduction: : Reduction reactions might target the oxadiazole ring or the triazole ring, altering their functional groups.
Substitution: : Nucleophilic or electrophilic substitutions can occur at the benzodioxole ring or the triazole ring.
Common Reagents and Conditions
Oxidation Reagents: : Agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reagents: : Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Vary depending on the specific substitution but can include halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The reaction products would depend on the specific reagents and conditions used. Oxidation and reduction reactions generally modify the functional groups, while substitution reactions introduce new functional groups at specific sites.
類似化合物との比較
Comparing N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide with similar compounds:
Similar Compounds: : Examples include other molecules with oxadiazole and triazole rings like 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazole.
Uniqueness: : This compound’s uniqueness lies in its specific combination of heterocyclic rings and functional groups, offering distinct reactivity and bioactivity profiles.
This synthesis showcases the potential and versatility of this compound, opening avenues for future research and development in various scientific fields
特性
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4/c1-9-17-15(25-19-9)11-7-21(20-18-11)5-4-16-14(22)10-2-3-12-13(6-10)24-8-23-12/h2-3,6-7H,4-5,8H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSGTHOZKGNLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2507437.png)
![6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide](/img/structure/B2507439.png)
![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)







![1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one](/img/structure/B2507456.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)
![3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2507459.png)
